LP-184: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
LP-184: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-184 (hydroxyureamethylacylfulvene) is a novel, synthetically derived acylfulvene analog with potent anticancer activity against a broad spectrum of solid tumors.[1][2] As a prodrug, LP-184 is selectively activated within the tumor microenvironment, leading to targeted DNA damage and apoptosis in cancer cells, particularly those with deficiencies in DNA damage repair (DDR) pathways.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, synthesis, and mechanism of action of LP-184, presenting key data and experimental protocols for the scientific community.
Chemical Structure
LP-184 is a small molecule with a complex and distinct chemical architecture. Its foundational structure is based on the acylfulvene core, a class of compounds derived from the natural product illudin S.
Table 1: Chemical Identity of LP-184
| Identifier | Value |
| Chemical Name | N-(((6'R)-6',7'-dihydro-6'-hydroxy-2',4',6'-trimethyl-7'-oxospiro[cyclopropane-1,5'-(5H)inden]-3'-yl)methyl)-N-hydroxyurea |
| IUPAC Name | (6'R)-3'-[(hydroxycarbamoylamino)methyl]-6'-hydroxy-2',4',6'-trimethyl-1'H-spiro[cyclopropane-1,5'-inden]-7'(6'H)-one |
| CAS Number | 924835-67-6 |
| Molecular Formula | C₁₆H₂₀N₂O₄ |
| Molecular Weight | 304.34 g/mol |
| SMILES Notation | CC1=CC(CN(C(=O)N)O)=C2C(=C1C)--INVALID-LINK--(O)C2=O |
Synthesis of LP-184
The synthesis of LP-184 is a fully synthetic process, with detailed methodologies outlined in U.S. Patent US 2021/0198191 A1. While the complete step-by-step protocol from the patent is not publicly available, the general approach involves the construction of the acylfulvene core followed by functionalization to introduce the hydroxyurea moiety.
The synthesis of acylfulvene analogs can be broadly approached in two ways:
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Semi-synthesis from Illudin S: Illudin S, a natural product, can be chemically modified to yield the acylfulvene scaffold.
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Total Synthesis: This approach builds the molecule from simpler, commercially available starting materials. A common strategy involves the Aldol condensation of 1,1-diacetylcyclopropane with a substituted cyclopentadiene derivative to form a key intermediate that is then converted to the acylfulvene core.
LP-184 is the levorotatory (-) enantiomer of hydroxyureamethylacylfulvene. The manufacturing process involves a chiral separation step, typically via chiral chromatography, to isolate the desired LP-184 from its dextrorotatory (+) enantiomer, LP-284.
Mechanism of Action
LP-184's anticancer activity is contingent on its bioactivation and subsequent induction of DNA damage.
Signaling Pathway
Caption: LP-184 mechanism of action.
LP-184 functions as a prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors. This enzymatic conversion generates a highly reactive intermediate that alkylates DNA, primarily at the N3 position of adenine, leading to the formation of DNA adducts. The accumulation of these adducts results in double-strand breaks.
In cancer cells with proficient DNA Damage Repair (DDR) pathways, such as Homologous Recombination (HR) and Nucleotide Excision Repair (NER), this damage can potentially be repaired. However, LP-184 exhibits synthetic lethality in tumors with deficiencies in these DDR pathways. The inability to repair the LP-184-induced DNA damage leads to cell cycle arrest and ultimately apoptosis.
Quantitative Data
The potency of LP-184 has been evaluated across a wide range of cancer cell lines and patient-derived xenograft (PDX) models.
Table 2: In Vitro Cytotoxicity of LP-184 (IC₅₀ Values)
| Cell Line / Model | Cancer Type | LP-184 IC₅₀ (nM) | Reference |
| Glioblastoma (GBM) cell isolates | Glioblastoma | ~22 - 310 | |
| HT29 | Colon Cancer | 680 | |
| OVCAR-3 | Ovarian Cancer | 600 | |
| AsPC-1 | Pancreatic Cancer | 16,000 | |
| PC-3 | Prostate Cancer | 140 | |
| Non-Small Cell Lung Cancer (NSCLC) panel (19 lines) | NSCLC | 45 - 1805 (Median: 371) | |
| LuCaP 96 (Organoid) | Prostate Cancer | 77 | |
| LuCaP 86.2 (Organoid) | Prostate Cancer | 645 | |
| HRD+ PDX Models (15 models) | Pancreatic, Lung, Prostate | 31 - 2900 (Mean: 288) |
Table 3: Pharmacokinetic Properties of LP-184 in Mice with GBM Xenografts
| Parameter | Value | Reference |
| Brain Cmax | 839 nmol/L | |
| Tumor Cmax | 2,530 nmol/L | |
| AUCbrain/AUCplasma Ratio | 0.11 | |
| AUCtumor/AUCplasma Ratio | 0.2 |
Experimental Protocols
The following are summaries of key experimental methodologies used in the preclinical evaluation of LP-184.
Cell Viability Assay
The cytotoxic effects of LP-184 are commonly determined using a Cell Titer-Glo® Luminescent Cell Viability Assay.
Workflow:
Caption: Cell viability assay workflow.
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Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
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Treatment: Cells are treated with a serial dilution of LP-184 or a vehicle control (e.g., 0.1% DMSO).
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Incubation: The plates are incubated for a specified period, typically 72 hours.
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Lysis and Luminescence Measurement: Cell Titer-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.
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Data Analysis: Luminescence is measured using a plate reader, and the data is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) values.
DNA Damage Analysis
The induction of DNA double-strand breaks by LP-184 can be quantified by measuring the phosphorylation of histone H2AX (γH2AX).
Workflow:
Caption: DNA damage analysis workflow.
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Cell Treatment: Cancer cells are treated with LP-184 or a vehicle control for a defined period (e.g., 24 hours).
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Immunofluorescence Staining: Cells are fixed, permeabilized, and incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
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Imaging: Cells are visualized using fluorescence microscopy.
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Quantification: The number of distinct γH2AX foci within the nucleus of each cell is counted. An increase in the number of foci indicates a higher level of DNA double-strand breaks.
Ex Vivo Patient-Derived Xenograft (PDX) Testing
The efficacy of LP-184 in a more clinically relevant setting can be assessed using freshly excised patient-derived tumor grafts.
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Tumor Preparation: Freshly excised PDX tumors are fragmented.
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Treatment: The tumor fragments are placed in a 96-well format and treated with a range of LP-184 concentrations for several days (e.g., 5 days).
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Viability Assessment: Cell viability within the tumor fragments is measured using an assay such as Cell Titer-Glo®.
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Data Analysis: Dose-response curves are generated to determine the IC₅₀ of LP-184 in the PDX model.
Clinical Development
LP-184 is currently being evaluated in a Phase 1a clinical trial (NCT05933265) in patients with advanced solid tumors. The primary objectives of this study are to assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of LP-184. The trial employs a Bayesian Optimal Interval (BOIN) design to guide dose escalation. Patients receive LP-184 as an intravenous infusion on days 1 and 8 of a 21-day cycle.
Conclusion
LP-184 is a promising novel anticancer agent with a well-defined chemical structure and a unique mechanism of action that exploits the vulnerabilities of cancer cells with deficient DNA damage repair pathways. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile, supports its continued clinical development for the treatment of a variety of solid tumors. The ongoing Phase 1a clinical trial will provide crucial data on its safety and efficacy in human patients, paving the way for future studies in targeted patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
